molecular formula C18H12N2O4 B5601758 1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione

1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione

Cat. No. B5601758
M. Wt: 320.3 g/mol
InChI Key: NDSAJCWPDOCOLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione typically involves reactions between 4-oxopentanoic acid and cyclic amino alcohols, leading to the formation of saturated heterocycles containing two condensed heterocyclic rings along with a carbo(bi)cyclic ring. These reactions exhibit high stereoselectivity, with various derivatives being synthesized based on the type of amino alcohol used (Kivelä et al., 2003).

Molecular Structure Analysis

Molecular structure analysis often involves various spectroscopic methods, including NMR, to establish the structure of synthesized compounds. For instance, the structure of related heterocyclic compounds has been determined using standard pulse techniques in NMR spectroscopy, which is crucial for understanding the chemical behavior and reactivity of these molecules (Kivelä et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo further functionalization through reactions with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate, leading to the formation of complex structures that can be considered analogs of pyrrolizidine alkaloids. This showcases the versatility of these compounds in synthesizing biologically relevant structures (Konovalova et al., 2013).

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds including the benzoxazine scaffold have been synthesized and characterized for their potential as antimicrobial agents. Desai et al. (2017) explored the synthesis and characterization of oxazine-bearing pyridine scaffolds, indicating significant antimicrobial activity against various bacteria and fungi strains Desai et al., 2017.

Antimicrobial Activity

  • A study by Habib et al. (2012) on novel quinazolinone derivatives, including the 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, demonstrated notable antimicrobial activity when reacted with various amines Habib, O. M., Hassan, H. M., & El‐Mekabaty, A., 2012.

Material Science Applications

  • In the field of materials science, Lin et al. (2014) synthesized a pyridinyl-containing benzoxazine and observed its unusual curing behaviors with epoxy resins, highlighting the role of the pyridinyl group in enhancing solubility and thermal properties of the resulting thermosets Lin, C. et al., 2014.

Polymerization and Ring-Opening Reactions

  • The synthesis and ring-opening polymerization of 2-substituted 1,3-benzoxazines, including those with phenyl group substitutions, have been studied for their potential in creating polymers with good thermal properties Ohashi, S. et al., 2016.

properties

IUPAC Name

1-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-15-9-10-16(22)20(15)12-7-5-11(6-8-12)17-19-14-4-2-1-3-13(14)18(23)24-17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSAJCWPDOCOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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